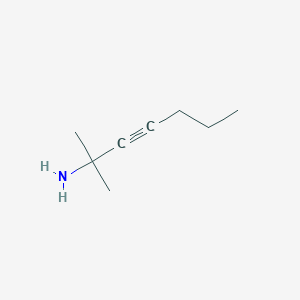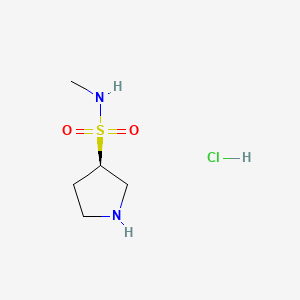
Ethyl 3-(2-fluorophenyl)but-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-fluorophenyl)but-2-enoate is an organic compound that belongs to the class of α,β-unsaturated esters It features a fluorophenyl group attached to a but-2-enoate moiety, making it a versatile intermediate in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-fluorophenyl)but-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl acetoacetate and 2-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Ethyl 3-(2-fluorophenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-fluorophenyl)butanoic acid or 3-(2-fluorophenyl)butan-2-one.
Reduction: Formation of ethyl 3-(2-fluorophenyl)butan-2-ol or ethyl 3-(2-fluorophenyl)butanoate.
Substitution: Formation of ethyl 3-(2-substituted phenyl)but-2-enoate derivatives.
科学研究应用
Ethyl 3-(2-fluorophenyl)but-2-enoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 3-(2-fluorophenyl)but-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity towards certain molecular targets, influencing the compound’s pharmacological effects.
相似化合物的比较
Ethyl 3-(2-fluorophenyl)but-2-enoate can be compared with other similar compounds, such as:
- Ethyl 3-(2-chlorophenyl)but-2-enoate
- Ethyl 3-(2-bromophenyl)but-2-enoate
- Ethyl 3-(2-methylphenyl)but-2-enoate
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methyl analogs. These characteristics can enhance its performance in specific applications, making it a valuable compound in research and industry.
属性
分子式 |
C12H13FO2 |
|---|---|
分子量 |
208.23 g/mol |
IUPAC 名称 |
ethyl (E)-3-(2-fluorophenyl)but-2-enoate |
InChI |
InChI=1S/C12H13FO2/c1-3-15-12(14)8-9(2)10-6-4-5-7-11(10)13/h4-8H,3H2,1-2H3/b9-8+ |
InChI 键 |
UGOLGRNISPGTIK-CMDGGOBGSA-N |
手性 SMILES |
CCOC(=O)/C=C(\C)/C1=CC=CC=C1F |
规范 SMILES |
CCOC(=O)C=C(C)C1=CC=CC=C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)


![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)


![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)


![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13459764.png)



